Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl-
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Overview
Description
Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl- is an organosilicon compound with the molecular formula C11H14Cl2OSi . This compound is characterized by the presence of a silane group bonded to a 1-(3,4-dichlorophenyl)ethenyl group through an oxygen atom. The compound’s structure includes 14 hydrogen atoms, 11 carbon atoms, 1 oxygen atom, and 2 chlorine atoms .
Preparation Methods
The synthesis of Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl- typically involves the reaction of trimethylsilyl chloride with 1-(3,4-dichlorophenyl)ethenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include silanols, siloxanes, and substituted phenyl derivatives.
Scientific Research Applications
Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various drug molecules.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl- involves its interaction with various molecular targets. The silane group can form strong bonds with hydroxyl groups on surfaces, making it useful in surface modification applications. The ethenyl group can undergo polymerization reactions, contributing to the compound’s utility in creating polymeric materials. The chlorine atoms in the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Comparison with Similar Compounds
Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl- can be compared with other organosilicon compounds such as:
Trimethylsilane: A simpler silane compound with only methyl groups attached to the silicon atom.
Phenyltrimethylsilane: Contains a phenyl group attached to the silicon atom, similar to the dichlorophenyl group in the target compound.
Vinyltrimethylsilane: Features a vinyl group attached to the silicon atom, similar to the ethenyl group in the target compound.
The uniqueness of Silane, [[1-(3,4-dichlorophenyl)ethenyl]oxy]trimethyl- lies in the combination of the dichlorophenyl and ethenyl groups, which impart distinct chemical properties and reactivity compared to other organosilicon compounds.
Properties
CAS No. |
91077-75-7 |
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Molecular Formula |
C11H14Cl2OSi |
Molecular Weight |
261.22 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C11H14Cl2OSi/c1-8(14-15(2,3)4)9-5-6-10(12)11(13)7-9/h5-7H,1H2,2-4H3 |
InChI Key |
LJVCFOBIHFEASD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C)C1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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